

structure-activity relationship (SAR) of 2H-indazoles

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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-6-amine

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2H-Indazoles for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties and structural versatility make it an attractive template for the design of potent and selective inhibitors targeting a wide array of biological targets, from protein kinases to G protein-coupled receptors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2H-indazole derivatives. We will delve into the synthetic methodologies, explore the critical structural modifications that govern biological activity against various targets, and present field-proven experimental protocols. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile heterocyclic system.

The 2H-Indazole Core: A Foundation for Diverse Bioactivity

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole.[2] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a prominent motif in a variety of pharmacologically active agents.[3][4] Its prominence is due to its ability to act as a versatile scaffold, participating in crucial hydrogen bonding interactions and serving as a bioisosteric replacement for other functional groups like indoles or phenols.[5] This has led to the successful development of several marketed drugs, including the anti-cancer agents Pazopanib and Niraparib.[1][6]

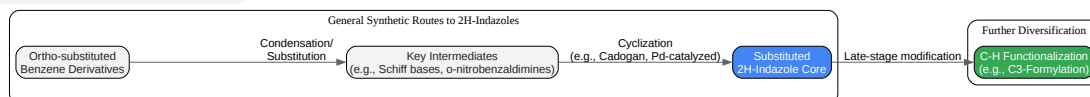
The 2H-indazole scaffold's utility is particularly evident in its application as a template for protein kinase inhibitors.[7] The nitrogen atoms of the pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[5] This foundational interaction provides a strong starting point for further optimization of potency and selectivity through substitutions on the indazole core and its appended groups.

Synthetic Pathways to 2H-Indazole Derivatives

The synthesis of substituted 2H-indazoles is a critical aspect of exploring their SAR. A variety of synthetic methods have been developed, allowing for the introduction of diverse functional groups at various positions of the scaffold.[3] Common strategies include the Cadogan reaction, which involves the reductive cyclization of ortho-nitrobenzaldimines, and various transition metal-catalyzed reactions, such as palladium-catalyzed arylations.[8][9]

The choice of synthetic route is often dictated by the desired substitution pattern. For instance, the Cadogan reaction is a robust method for preparing 2-aryl-2H-indazoles.[10] Late-stage functionalization via C-H activation is also becoming an increasingly powerful tool for diversifying 2H-indazole structures.[11]

Figure 1. High-level overview of synthetic strategies for 2H-indazoles.



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Caption: Figure 1. High-level overview of synthetic strategies for 2H-indazoles.

Structure-Activity Relationship (SAR) of 2H-Indazoles

The biological activity of 2H-indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended aryl rings. The following sections dissect the SAR for key biological target classes.

2H-Indazoles as Protein Kinase Inhibitors

The 2H-indazole scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical targets in oncology.[6] The general pharmacophore model involves the indazole core interacting with the kinase hinge region, while substituents at various positions modulate potency and selectivity by occupying adjacent hydrophobic pockets.

Caption: Figure 2. General binding model of 2H-indazole kinase inhibitors.

Key SAR Insights for Kinase Inhibition:

- **N2-Substitution:** The substituent at the N2 position is critical for orienting the molecule within the ATP-binding pocket. Often, a phenyl or other aryl group is present, which can be further substituted to enhance interactions with the protein.[12]

- C3-Position: This position is a key vector for exploring the solvent-exposed region or deeper hydrophobic pockets. Introduction of groups like formyl can serve as a handle for further derivatization.[13]
- C5-Position: Substitution at the C5 position with groups like sulfonamides has been shown to be crucial for potent inhibition of kinases such as Aurora A, by forming additional hydrogen bonds.[6]
- Benzene Ring Substituents: Modifications on the fused benzene ring (positions 4, 5, 6, and 7) can fine-tune physical properties like solubility and metabolic stability, as well as influence selectivity across the kinome.

Table 1: SAR of 2H-Indazole Derivatives as Kinase Inhibitors

Compound/Series	Target Kinase	Key Structural Features	IC50/Ki	Reference
Indazole-Pyridine Analogue	Akt	Indazole core with a pyridine moiety	Ki = 0.16 nM	[14]
2f	(Antiproliferative)	Indazole scaffold with specific substitutions	IC50 = 0.23–1.15 μ M (against various cancer cell lines)	[15][16]
53d	Aurora A	C5-substituted sulfonamide	IC50 = 26 nM	[6]
6-aza-2H-indazole	SGK1	6-aza-2H-indazole scaffold	IC50 = 0.79 μ M	[7]

2H-Indazoles as Antimicrobial and Anti-inflammatory Agents

2H-indazole derivatives have demonstrated significant potential as dual antimicrobial and anti-inflammatory agents.[8][17] This is particularly relevant for infectious diseases that have an inflammatory component.[18]

Key SAR Insights for Antiprotozoal Activity:

- 2-Phenyl Ring: The presence of electron-withdrawing groups (e.g., chloro, trifluoromethyl, methoxycarbonyl) on the 2-phenyl ring generally enhances antiprotozoal activity against parasites like *G. intestinalis*, *E. histolytica*, and *T. vaginalis*.[\[10\]](#)[\[19\]](#)
- 3-Phenyl Ring: The addition of a second phenyl group at the C3 position can also contribute to potency.[\[8\]](#)

Table 2: Antiprotozoal and Anti-inflammatory Activity of 2H-Indazole Derivatives

Compound	Target	Key Structural Features	IC50	Reference
18	<i>G. intestinalis</i>	2,3-diphenyl-2H-indazole derivative	12.8 times more active than metronidazole	[8] [18]
20	<i>G. intestinalis</i>	2-(trifluoromethyl)phenyl at N2	< 0.050 μ M	[10]
18, 21, 23, 26	COX-2	2,3-diphenyl-2H-indazole derivatives	Showed in vitro inhibitory activity	[8]

2H-Indazoles as G Protein-Coupled Receptor (GPCR) Modulators

More recently, the 2H-indazole scaffold has been explored for its ability to modulate GPCRs, which represent a large and important class of drug targets.[\[20\]](#)

Key SAR Insights for GPCR Antagonism:

- Prostanoid EP4 Receptor: A 2H-indazole-3-carboxamide scaffold was identified as a potent antagonist of the EP4 receptor.[\[21\]](#) Systematic SAR exploration of the carboxamide and other positions led to the discovery of compounds with single-nanomolar antagonistic activity.

[21] This highlights the potential of the 2H-indazole core to be adapted for targets beyond kinases.

Experimental Protocols: A Practical Guide

To facilitate the exploration of 2H-indazole SAR, this section provides validated, step-by-step protocols for key experimental procedures.

General Procedure for the Synthesis of 2-Phenyl-2H-Indazole Derivatives (Cadogan Reaction)

This protocol is adapted from established methodologies for the synthesis of 2-phenyl-2H-indazole derivatives.[8][10]

- Schiff Base Formation:
 - Dissolve 2-nitrobenzaldehyde (1.0 eq) and a substituted aniline (1.1 eq) in an appropriate solvent (e.g., ethanol).
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
 - Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration. Wash with cold ethanol and dry under vacuum.
- Reductive Cyclization:
 - Suspend the synthesized Schiff base (1.0 eq) in triethyl phosphite ($\text{P}(\text{OEt})_3$) (5-10 eq).
 - Heat the mixture to reflux (typically 150-160 °C) for 6-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenyl-2H-indazole derivative.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of 2H-indazole compounds against a target protein kinase.

- Reagents and Materials:
 - Target kinase enzyme
 - Kinase substrate (peptide or protein)
 - ATP (Adenosine triphosphate)
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - Test compounds (2H-indazoles) dissolved in DMSO
 - Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
 - 384-well assay plates
- Assay Procedure:
 - Prepare serial dilutions of the test compounds in DMSO.
 - Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of the assay plate.
 - Add the target kinase enzyme diluted in assay buffer to the wells.
 - Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
 - Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
 - Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
 - Stop the reaction and measure the kinase activity using an appropriate detection reagent and a plate reader.

- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives

The 2H-indazole scaffold continues to be a highly fruitful area for drug discovery. Future efforts will likely focus on:

- **Enhanced Selectivity:** Designing novel derivatives with improved selectivity profiles to minimize off-target effects, particularly within the kinome.
- **Novel Biological Targets:** Expanding the application of the 2H-indazole scaffold to other target classes beyond kinases and GPCRs.
- **Advanced Synthetic Methods:** Utilizing late-stage functionalization and other modern synthetic techniques to rapidly generate diverse libraries for high-throughput screening.[\[11\]](#)
- **Targeted Drug Delivery:** Incorporating 2H-indazole-based drugs into targeted delivery systems to improve their therapeutic index.

In conclusion, the 2H-indazole core represents a robust and versatile platform for the development of novel therapeutics. A thorough understanding of its structure-activity relationships, as detailed in this guide, is paramount for unlocking its full potential in addressing a wide range of human diseases.

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